molecular formula C29H19N5Na2O6S B13785055 C.I. Direct Orange 8, disodium salt CAS No. 2429-79-0

C.I. Direct Orange 8, disodium salt

Cat. No.: B13785055
CAS No.: 2429-79-0
M. Wt: 611.5 g/mol
InChI Key: RBOUZBUAZMPIJV-UHFFFAOYSA-L
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Description

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industrial applications, including textile dyeing and paper shading. The compound has a complex molecular structure, with the molecular formula C29H19N5Na2O6S and a molecular weight of 611.5356 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps:

Industrial Production Methods

In industrial settings, the production of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is carried out in large reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is then purified through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with molecular targets through its azo bonds and sulfonate groups. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction is crucial for its staining properties and potential therapeutic effects .

Comparison with Similar Compounds

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its specific molecular structure and properties. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and chemical behavior.

Biological Activity

C.I. Direct Orange 8, disodium salt, is an azo dye primarily used in textile and food industries. Its biological activity has garnered attention due to its potential toxicity and interactions with biological systems. This article reviews the biological activity of C.I. Direct Orange 8, including its metabolism, genotoxicity, and carcinogenic potential based on diverse research findings.

Chemical Structure and Properties

C.I. Direct Orange 8 is classified as an azo dye characterized by the presence of two aromatic amine groups linked by a nitrogen double bond. Its chemical formula is C16_{16}H10_{10}N2_{2}Na2_{2}O4_{4}S, and it is soluble in water, making it suitable for various applications.

Metabolism and Toxicokinetics

Research indicates that azo dyes like C.I. Direct Orange 8 undergo metabolic reduction in the body, leading to the release of potentially harmful compounds such as benzidine. The reduction process primarily occurs via:

  • Intestinal Microflora : Bacteria in the gut can reduce azo bonds, liberating aromatic amines.
  • Hepatic Enzymes : Liver enzymes also facilitate the reductive cleavage of azo dyes.

These processes can result in the formation of genotoxic metabolites that may contribute to adverse health effects .

Genotoxicity

Genotoxicity studies have shown that exposure to C.I. Direct Orange 8 can lead to chromosomal aberrations and increased frequencies of micronuclei in peripheral lymphocytes. A study involving workers exposed to benzidine-based dyes reported a dose-related increase in chromosomal aberrations associated with higher airborne concentrations of these dyes .

Study Findings
Lynn et al., 1980Observed chromosomal aberrations in animal models exposed to C.I. Direct Orange 8
NTP Study, 2011Indicated potential for DNA damage and mutagenicity

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified several benzidine-based dyes as probable human carcinogens based on animal studies demonstrating tumor formation . Specifically, studies have shown that exposure to C.I. Direct Orange 8 can induce tumors in various organs, including:

  • Liver : Hepatocellular carcinomas observed in rat models.
  • Bladder : Transitional cell carcinomas noted in experimental studies.

Case Studies

  • Animal Studies : In a 13-week feeding study on Fischer 344 rats, administration of C.I. Direct Orange 8 resulted in significant liver neoplasms, indicating its carcinogenic potential .
  • Human Exposure Studies : Epidemiological studies have linked occupational exposure to benzidine-based dyes with increased cancer incidence among workers in dye manufacturing facilities .

Properties

CAS No.

2429-79-0

Molecular Formula

C29H19N5Na2O6S

Molecular Weight

611.5 g/mol

IUPAC Name

disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

RBOUZBUAZMPIJV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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